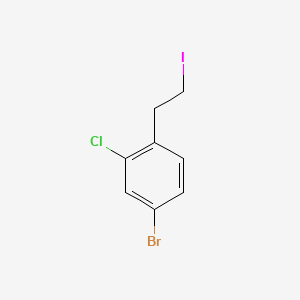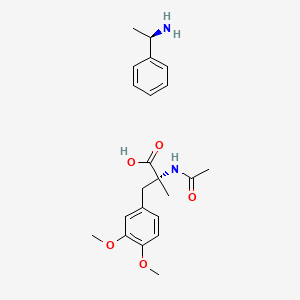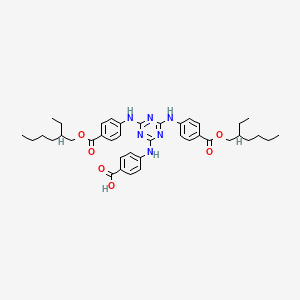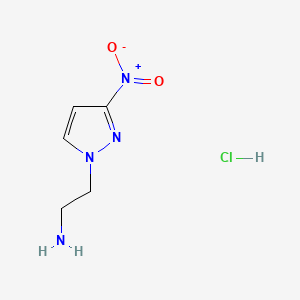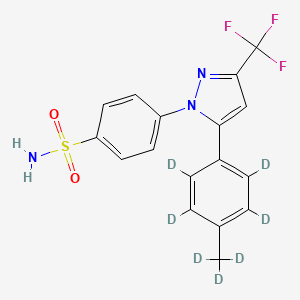
Celecoxib-d7
Overview
Description
Synthesis Analysis
The synthesis of Celecoxib involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This process has been improved and translated to flow in yields of 90–96% with greatly shortened reaction times (20 h vs. 1 h) and reduced chemical exposure .Chemical Reactions Analysis
The stepwise and continuous flow synthesis of Celecoxib was achieved by means of a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .Scientific Research Applications
Internal Standard for Quantification
Celecoxib-d7 is used as an internal standard for the quantification of celecoxib by GC- or LC-MS . This helps in accurate and precise measurement of celecoxib concentration in various samples.
Bioequivalence Studies
Celecoxib-d7 is used in bioequivalence studies . These studies are critical in drug development to demonstrate that a generic product has the same bioavailability as the innovator product.
Pharmacokinetic Evaluation
Celecoxib-d7 is used in pharmacokinetic evaluations . These studies help understand the absorption, distribution, metabolism, and excretion of the drug, which are crucial for determining the dosage and potential side effects.
Formulation Development
Celecoxib-d7 is used in the development of new drug formulations . For instance, it has been used in the development of a rapidly absorbed Celecoxib formulation .
Sample Preparation in LC-MS/MS Procedure
Celecoxib-d7 is used in simplifying the sample preparation step in LC-MS/MS procedures . This helps in achieving more selective and rapid analysis.
Chemopreventive Activity Studies
Celecoxib-d7 is used in studies investigating the chemopreventive activity of celecoxib . These studies are important in understanding the potential use of celecoxib in preventing various types of tumors.
Mechanism of Action
Target of Action
Celecoxib-d7, like its parent compound Celecoxib, primarily targets the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . Celecoxib-d7 also interacts with other proteins, as one study identified 44 off-target proteins of celecoxib in the rat central nervous system .
Mode of Action
Celecoxib-d7 acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain . This selective inhibition of COX-2 over COX-1 is what gives Celecoxib-d7 its anti-inflammatory effects without the gastrointestinal side effects often seen with non-selective NSAIDs .
Biochemical Pathways
Celecoxib-d7 affects several biochemical pathways. It inhibits the mTOR signaling pathway , activating autophagy, a cellular degradation pathway that removes unnecessary or dysfunctional components . It also disrupts mitochondrial membrane potential, leading to the activation of caspase 9 and downstream caspase 3 and 8, which are key players in the apoptosis pathway . Furthermore, celecoxib has been shown to reduce the protein expression of Ki67, Cyclin D1, and c-Myc, which are involved in cell proliferation .
Pharmacokinetics
Celecoxib-d7, like Celecoxib, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Celecoxib is well absorbed orally, with a bioavailability of 20-40% . It is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life varies from 11 to 16 hours . In patients with liver disease, plasma levels of celecoxib are increased about two-fold .
Result of Action
The inhibition of COX-2 by Celecoxib-d7 results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Its effects on other biochemical pathways can lead to the induction of autophagy and apoptosis , potentially contributing to its anticancer effects.
Action Environment
The action of Celecoxib-d7 can be influenced by various environmental factors. For instance, the presence of a high-fat meal can slightly increase the absorption of celecoxib, potentially affecting its efficacy . Additionally, the pH of the environment can affect the ionization state of celecoxib, potentially influencing its absorption and distribution . Furthermore, the presence of other drugs can affect the metabolism of celecoxib, potentially leading to drug-drug interactions .
Safety and Hazards
Future Directions
Celecoxib has been shown to possess anti-cancer properties . Selective COX-2 inhibitors, especially celecoxib, have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies . This suggests potential future directions for the use of Celecoxib and its deuterium-labeled version, Celecoxib-d7.
properties
IUPAC Name |
4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661860 | |
| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Celecoxib-d7 | |
CAS RN |
544686-21-7 | |
| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



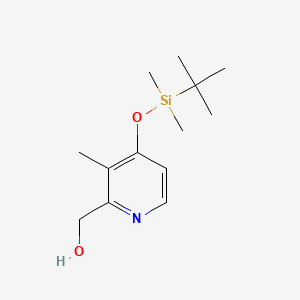
![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)

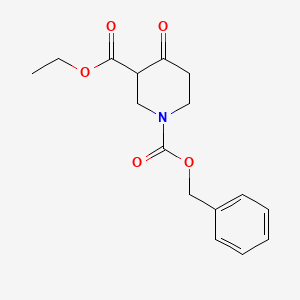
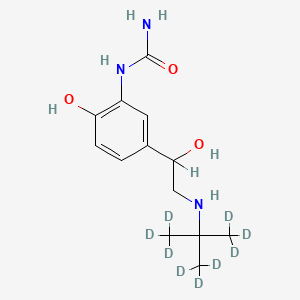
![2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B585732.png)

